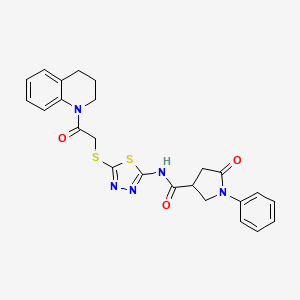

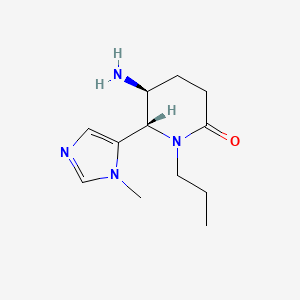

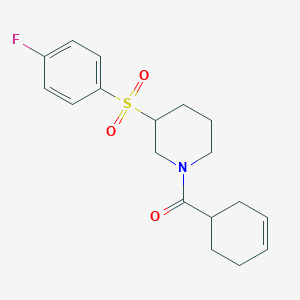

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . Various derivatives of this scaffold have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans .

Synthesis Analysis

The derivatives of 3,4-dihydroquinolin-1(2H)-one were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis

The molecular structure of 3,4-dihydroquinolin-1(2H)-one derivatives is complex and varies depending on the specific derivative .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives include the Castagnoli–Cushman reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroquinolin-1(2H)-one derivatives can vary greatly depending on the specific derivative and its structure .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Research demonstrates the synthesis and antimicrobial study of compounds derived from fluoroquinolone-based 4-thiazolidinones, showing potential antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, another study synthesized newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents with significant antimicrobial properties (Archana, Srivastava, & Kumar, 2002).

Anticancer Activity

- A study aimed to produce new derivatives and check their anticancer effect against the breast cancer MCF-7 cell line. Compounds demonstrated significant anticancer activity, offering a potential route for breast cancer treatment (Gaber et al., 2021).

Antitubercular and Antimalarial Activity

- Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity, presenting a promising avenue for tuberculosis treatment (Marvadi et al., 2020). Furthermore, the synthesis of 4-aminoquinoline-derived thiazolidines and their evaluation against Plasmodium falciparum in vitro and Plasmodium yoelii in vivo showcased significant antimalarial activity (Solomon et al., 2013).

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound contains a 3,4-dihydroquinoline moiety , which is known to exhibit potent antiproliferative and antitumor activities against a variety of cancer cell lines . .

Mode of Action

Compounds with a3,4-dihydroquinoline structure have been found to inhibit p38 MAP kinase, causing cytotoxic activities . This suggests that the compound might interact with its targets, leading to changes in cellular processes that result in cytotoxic effects.

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. If the compound does inhibit p38 map kinase as suggested by the presence of the 3,4-dihydroquinoline moiety , it could potentially affect pathways related to cell growth and proliferation, apoptosis, and inflammation.

Result of Action

Based on the known activities of similar compounds, it may exhibit cytotoxic activities against certain cancer cell lines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2/c30-20-13-17(14-29(20)18-9-2-1-3-10-18)22(32)25-23-26-27-24(34-23)33-15-21(31)28-12-6-8-16-7-4-5-11-19(16)28/h1-5,7,9-11,17H,6,8,12-15H2,(H,25,26,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXFFWCPWVGYEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-chlorobenzoyl)oxazolidin-2-yl]methyl]-N''-(4-fluorobenzyl)oxamide](/img/structure/B2377914.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)

![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)